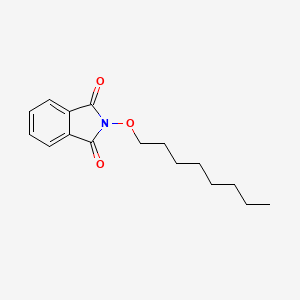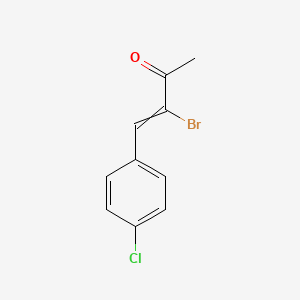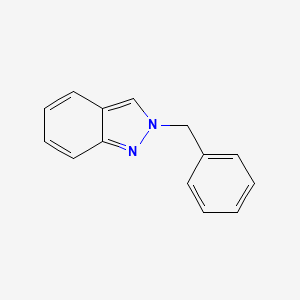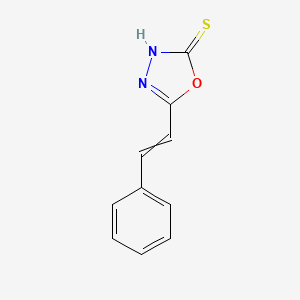
(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is an organic compound with the molecular formula C9H9ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-chlorophenylpyruvic acid using a chiral catalyst. This reaction is carried out under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid often involves large-scale asymmetric synthesis. This process may utilize advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and optimized reaction conditions ensures the consistent production of the desired enantiomer.
化学反応の分析
Types of Reactions
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenylpyruvic acid or 4-chlorobenzaldehyde.
Reduction: Formation of 4-chlorophenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is investigated for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents with specific chiral properties.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)propionic Acid: This compound shares a similar structure but has a hydroxyl group instead of a chlorine atom.
4-Hydroxycoumarin: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is unique due to its chiral nature and the presence of a chlorine atom. This combination of features makes it distinct from other similar compounds and contributes to its specific properties and applications.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
(2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChIキー |
CUDDZZCNPJYPBF-SECBINFHSA-N |
異性体SMILES |
C[C@@](C1=CC=C(C=C1)Cl)(C(=O)O)O |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)
![Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate](/img/structure/B11725818.png)

![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)

![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)
![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)

